It's crucial to note that androstenediol supplementation is not recommended and can be associated with various health risks, including:
Androstenediol, also known as 5-androstenediol or androst-5-ene-3β,17β-diol, is a steroid hormone that serves as an important intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. It is primarily produced in the adrenal glands and testes and is characterized by the chemical formula with a molar mass of approximately 290.447 g/mol . As an endogenous weak androgen and estrogen, androstenediol exhibits lower androgenic activity compared to its related compounds, such as androstenedione and testosterone .
The specific conversion pathway and the resulting hormonal effects depend on the tissue type, enzyme activity, and individual factors.
Androstenediol is synthesized through the reduction of dehydroepiandrosterone by 17-hydroxysteroid dehydrogenases. This process involves the conversion of the 17-keto group into a hydroxyl group. Subsequently, androstenediol can be converted into testosterone through the oxidation of its 3-beta hydroxyl group to a 3-keto group via 3-hydroxysteroid dehydrogenases . The following reactions summarize this pathway:
Androstenediol has been shown to possess both androgenic and estrogenic properties, albeit to a lesser extent than testosterone. It functions as a direct metabolite of dehydroepiandrosterone and has been found to stimulate the immune system . In terms of relative androgenicity, androstenediol exhibits approximately 1.4% of the androgenicity of dehydroepiandrosterone, 0.54% of that of androstenedione, and 0.21% compared to testosterone . Its interaction with estrogen receptors indicates that it may have significant effects on hormonal regulation in various tissues.
The synthesis of androstenediol can be achieved through several methods:
Androstenediol interacts with various hormones and medications:
Androstenediol shares structural and functional similarities with several other steroid hormones. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Androgenic Activity | Estrogenic Activity | Key Characteristics |
---|---|---|---|---|
Androstenedione | Higher than Androstenediol | Low | Precursor to testosterone | |
Testosterone | High | Low | Primary male sex hormone | |
Dehydroepiandrosterone | Moderate | Low | Precursor to both estrogens and androgens | |
Estradiol | Very low | High | Primary female sex hormone |
Uniqueness of Androstenediol:
Androstenediol belongs to the androgen and derivative class of organic compounds, specifically categorized as a 3β-hydroxy-Δ⁵-steroid. Its classification within the broader steroid hierarchy is as follows:
This molecule is a C₁₉ steroid, characterized by a cyclopentanophenanthrene backbone with hydroxyl groups at positions 3β and 17β and a double bond between C5 and C6. It is structurally distinct from its isomer 4-androstenediol (androst-4-ene-3β,17β-diol), which features a Δ⁴ double bond and differs in biosynthetic pathways and receptor affinities.
Androstenediol represents a class of steroid hormones with distinct nomenclature systems that reflect their structural characteristics and biological significance [2]. The primary compound commonly referred to as androstenediol is 5-androstenediol, which carries the systematic IUPAC name (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol [2] [7]. This comprehensive nomenclature describes the complete stereochemical configuration and structural framework of the molecule.
The alternative and more commonly used IUPAC designation for this compound is (3β,17β)-Androst-5-ene-3,17-diol, which provides a more concise representation while maintaining chemical accuracy [3] [8]. This nomenclature specifically indicates the beta configuration of the hydroxyl groups at positions 3 and 17, as well as the location of the double bond in the 5-position of the androstane skeleton.
The compound is registered under Chemical Abstracts Service number 521-17-5 and possesses the molecular formula C₁₉H₃₀O₂ with a molecular weight of 290.44 grams per mole [2] [24] [25]. The standardized International Chemical Identifier Key for 5-androstenediol is QADHLRWLCPCEKT-LOVVWNRFSA-N, which serves as a unique digital fingerprint for the compound [7] [28].
Common names for 5-androstenediol include several historically significant designations that reflect early research and commercial applications [2] [4]. The compound is frequently referred to as hermaphrodiol, a name that originated from early endocrinological studies examining its role in reproductive physiology [4] [8]. Additional common names include Delta-5-Androstenediol, which emphasizes the position of the double bond, and simply androstenediol when referring to the most prevalent isomer [2] [8].
Androstenediol, chemically known as androst-5-ene-3β,17β-diol, is a steroid hormone with the molecular formula C₁₉H₃₀O₂ [1] [2] [3]. The compound has a molecular weight of 290.44 g/mol [1] [2] [3], placing it within the typical range for steroid hormones. The percent composition by mass consists of carbon (78.57%), hydrogen (10.41%), and oxygen (11.02%) [1], reflecting the predominantly hydrocarbon structure characteristic of steroid molecules.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₃₀O₂ | [1] [2] [3] |
Molecular Weight | 290.44 g/mol | [1] [2] [3] |
Percent Composition | C: 78.57%, H: 10.41%, O: 11.02% | [1] |
IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | [2] [3] |
CAS Number | 521-17-5 | [1] [2] [3] |
The structural formula reveals a tetracyclic steroid backbone typical of androgens and estrogens, with two hydroxyl groups positioned at the 3β and 17β positions [4] [5]. The InChI key (QADHLRWLCPCEKT-LOVVWNRFSA-N) and SMILES notation (C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2O) provide unique digital identifiers for the compound [1] [2] [3].
Androstenediol exhibits a highly specific stereochemical configuration designated as (3β,17β)-androst-5-ene-3,17-diol [1] [4] [5]. The molecule contains seven defined stereocenters [6], with the complete stereochemical notation being (3S,8R,9S,10R,13S,14S,17S) [2] [3]. This precise three-dimensional arrangement is crucial for biological activity and receptor binding specificity [7] [4].
The stereochemical features include:
Stereochemical Parameter | Configuration | Biological Significance |
---|---|---|
C3 Hydroxyl | β (Beta) | Critical for estrogen receptor binding [7] [4] |
C17 Hydroxyl | β (Beta) | Essential for androgen receptor activation [7] [8] |
Double Bond Position | Δ⁵ (C5-C6) | Distinguishes from saturated analogs [7] [4] |
Total Stereocenters | 7 (all defined) | Complete stereochemical definition [6] |
The conformational analysis of androstenediol reveals a rigid steroid backbone with limited molecular flexibility [9] [10]. The steroid rings adopt a chair conformation that is characteristic of this class of compounds, providing optimal stability and minimal steric hindrance [9] [11].
Computational modeling studies have demonstrated that the molecular geometry around steroid carbons follows tetrahedral geometry [12] [13], with bond angles approximating the ideal 109.5° tetrahedral angle where applicable [13] [14]. However, the rigid cyclic structure constrains rotational freedom, resulting in a molecule with restricted conformational flexibility [9] [10].
The conformational properties are particularly important for receptor binding. Three-dimensional modeling studies have shown that androstenediol can accommodate binding to both estrogen receptors (ERα and ERβ) and androgen receptors through conformational flexibility in the receptor binding pockets [10]. The C19 methyl group, which distinguishes androstenediol from typical estrogens, is accommodated through this conformational adaptability [10].
Conformational Feature | Description | Impact |
---|---|---|
Ring Conformation | Chair conformation for steroid rings | Optimal stability and minimal steric hindrance |
Molecular Flexibility | Restricted due to steroid framework | Limited conformational changes possible |
Spatial Arrangement | Hydroxyl groups in β-orientation | Determines receptor binding pocket fit |
Backbone Rigidity | Rigid steroid backbone | Typical for steroid molecules |
The melting point of androstenediol has been reported with some variation across different sources, ranging from 178-182°C [15] [16] to 184°C [17]. The most commonly cited range is 179-182°C [16], which represents the temperature at which the crystalline solid transitions to a liquid state under standard atmospheric pressure. This relatively high melting point is characteristic of steroid compounds and reflects the strong intermolecular forces present in the crystalline lattice .
Androstenediol exhibits poor water solubility, being essentially insoluble in water [17] [16]. This hydrophobic character is typical of steroid hormones and influences both their biological distribution and analytical methodology. The compound demonstrates significantly better solubility in organic solvents:
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [17] [16] |
Dimethylformamide (DMF) | 25 mg/mL | [16] |
Dimethyl sulfoxide (DMSO) | 15 mg/mL | [16] |
Ethanol | 10 mg/mL | [16] |
DMSO:PBS (1:1) | 0.5 mg/mL | [16] |
The poor aqueous solubility necessitates the use of organic solvents or specialized formulations for analytical and research applications [16].
Androstenediol demonstrates chemical stability under normal storage conditions [15] [16]. The compound is stable under normal temperatures and pressures, but should be protected from strong oxidizing agents and excessive heat [15] [16]. The stability profile includes:
Several other physicochemical properties have been characterized for androstenediol:
Property | Value | Reference |
---|---|---|
Density | 1.1 ± 0.1 g/cm³ | [15] |
Boiling Point | 428.4 ± 38.0°C at 760 mmHg | [15] |
Flash Point | 194.5 ± 21.4°C | [15] |
Optical Rotation | [α]D¹⁸ -55.5° (c = 0.4 in isopropanol) | [17] |
Log P | 3.42 | [5] |
pKa | 18.2 (strongest acidic) | [5] |
Polar Surface Area | 40.46 Ų | [5] |
Hydrogen Bond Donors | 2 | [5] |
Hydrogen Bond Acceptors | 2 | [5] |
The optical rotation of [α]D¹⁸ -55.5° confirms the compound's stereochemical purity and provides a method for optical identification [17]. The Log P value of 3.42 indicates moderate lipophilicity, which is consistent with the compound's ability to cross biological membranes while maintaining some degree of aqueous compatibility [5].